4-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
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Overview
Description
4-[4-(2-AMINO-2-OXOETHOXY)-3-METHOXYPHENYL]-2-METHYL-N~3~-(4-METHYL-2-PYRIDYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-AMINO-2-OXOETHOXY)-3-METHOXYPHENYL]-2-METHYL-N~3~-(4-METHYL-2-PYRIDYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, such as 4-(2-AMINO-2-OXOETHOXY)BENZOIC ACID . This intermediate is then subjected to various chemical reactions, including condensation, cyclization, and functional group modifications, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the progress of the synthesis and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-AMINO-2-OXOETHOXY)-3-METHOXYPHENYL]-2-METHYL-N~3~-(4-METHYL-2-PYRIDYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[4-(2-AMINO-2-OXOETHOXY)-3-METHOXYPHENYL]-2-METHYL-N~3~-(4-METHYL-2-PYRIDYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, such as antiviral and anticancer agents.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[4-(2-AMINO-2-OXOETHOXY)-3-METHOXYPHENYL]-2-METHYL-N~3~-(4-METHYL-2-PYRIDYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to changes in cellular signaling and function . The exact molecular targets and pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 4-(2-AMINO-2-OXOETHOXY)BENZOIC ACID
- Diethyl 2,6-dimethyl-4-(4-(2-substituted amino-2-oxoethoxy)phenyl)-1,4-dihydropyridine-3,5-dicarboxylates
Uniqueness
What sets 4-[4-(2-AMINO-2-OXOETHOXY)-3-METHOXYPHENYL]-2-METHYL-N~3~-(4-METHYL-2-PYRIDYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C26H28N4O5 |
---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
4-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C26H28N4O5/c1-14-9-10-28-22(11-14)30-26(33)23-15(2)29-17-5-4-6-18(31)25(17)24(23)16-7-8-19(20(12-16)34-3)35-13-21(27)32/h7-12,24,29H,4-6,13H2,1-3H3,(H2,27,32)(H,28,30,33) |
InChI Key |
KWLGAHPHSHOJEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=C(NC3=C(C2C4=CC(=C(C=C4)OCC(=O)N)OC)C(=O)CCC3)C |
Origin of Product |
United States |
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